But-3-yn-2-ylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: But-3-yn-2-ylbenzene can be synthesized through several methods, including:
Alkyne Addition: One common method involves the addition of a propargyl group to benzene. This can be achieved through a reaction between benzene and propargyl bromide in the presence of a strong base such as sodium amide.
Sonogashira Coupling: Another method is the Sonogashira coupling reaction, where phenylacetylene reacts with an alkyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: But-3-yn-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group can yield but-3-en-2-ylbenzene or but-3-ylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted benzene derivatives
Scientific Research Applications
But-3-yn-2-ylbenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of but-3-yn-2-ylbenzene involves its reactivity due to the presence of the alkyne group. The triple bond in the alkyne is highly reactive, allowing it to participate in various addition and substitution reactions. The benzene ring provides stability and can undergo electrophilic aromatic substitution, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Phenylacetylene: Similar structure but with a terminal alkyne group.
Styrene: Contains a vinyl group instead of an alkyne.
Propargylbenzene: Similar but with different positioning of the alkyne group.
Uniqueness: But-3-yn-2-ylbenzene is unique due to its specific positioning of the alkyne group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where controlled reactivity is required .
Properties
IUPAC Name |
but-3-yn-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-3-9(2)10-7-5-4-6-8-10/h1,4-9H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZSDQGYELHPDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341741 | |
Record name | (1-Methyl-2-propynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4544-28-9 | |
Record name | (1-Methyl-2-propynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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